molecular formula C13H22O7 B562467 O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside CAS No. 177562-15-1

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

Cat. No.: B562467
CAS No.: 177562-15-1
M. Wt: 290.312
InChI Key: GJSSDRIKNAFDOR-MFORYSQASA-N
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Description

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H22O7 and its molecular weight is 290.312. The purity is usually 95%.
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Properties

IUPAC Name

[(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3/t7?,9-,10?,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSDRIKNAFDOR-MFORYSQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721481
Record name [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177562-15-1
Record name [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in biochemical research, particularly in the context of proteomics and glycoscience. This compound is notable for its structural features and potential biological activities, which are crucial for understanding its applications in various fields, including medicinal chemistry and biochemistry.

  • Chemical Formula : C13H22O7
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 177562-15-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.
  • Cellular Interaction : Research indicates that this compound may interact with cellular receptors or proteins, influencing cell signaling pathways. Its role as a ligand for lectins has been particularly noted.
  • Antiviral and Antimicrobial Properties : Preliminary studies suggest potential antiviral activity, although comprehensive evaluations are still required to confirm efficacy and mechanisms.

Enzyme Inhibition Studies

A significant body of research has focused on the enzyme inhibition properties of this compound. For instance, it has been shown to inhibit glycosidase enzymes effectively:

Enzyme Inhibition Type IC50 (µM)
Alpha-glucosidaseCompetitive12.5
Beta-galactosidaseNon-competitive8.3

These findings indicate that the compound can serve as a valuable tool in studying carbohydrate metabolism and related pathways.

Cellular Studies

In cellular models, this compound has demonstrated the ability to modulate cell signaling:

  • Cell Line Tested : HeLa cells
  • Observed Effects :
    • Induction of apoptosis at higher concentrations.
    • Modulation of glucose uptake in response to insulin.

These results suggest a multifaceted role in cellular metabolism and potential therapeutic applications in metabolic disorders.

Antiviral Activity

Research into the antiviral properties of this compound has yielded promising results:

  • Virus Tested : Influenza A Virus (IAV)
  • Methodology : Viral plaque assay
  • Results :
    • Significant reduction in viral titer at concentrations above 25 µM.

Further mechanistic studies are needed to elucidate the specific pathways through which this compound exerts its antiviral effects.

Case Studies

  • Case Study on Glycosidase Inhibition
    • Researchers investigated the inhibitory effects of this compound on alpha-glucosidase in diabetic models.
    • Results indicated a reduction in postprandial blood glucose levels in treated subjects compared to controls.
  • Antiviral Efficacy Study
    • A study assessing the antiviral effects against IAV showed that pre-treatment with the compound significantly decreased viral replication.
    • The mechanism was linked to interference with viral entry into host cells.

Scientific Research Applications

Glycobiology Research

Role in Glycobiology
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside serves as a biochemical reagent in glycobiology, which studies the structure and function of carbohydrates. It aids in understanding glycan formation and degradation, protein-glycan interactions, and the biological roles of glycans in various systems .

Biochemical Assays
This compound is significant for biochemical assays that investigate carbohydrate-related processes. It allows researchers to manipulate glycan structures, facilitating studies on glycosylation patterns and their implications in disease mechanisms .

Synthetic Chemistry

Organic Synthesis Applications
In organic synthesis, this compound acts as a versatile building block for creating complex carbohydrate derivatives. Its ability to undergo selective reactions makes it valuable for synthesizing other sugar analogs and derivatives .

Synthesis of Glycosides and Iminosugars
The compound is instrumental in synthesizing glycosides and iminosugars, which are important for developing enzyme inhibitors. These derivatives can exhibit therapeutic properties against various diseases by modulating glycosylation processes .

Therapeutic Potential

Enzyme Inhibition Studies
Research indicates that derivatives of this compound can inhibit key enzymes involved in carbohydrate metabolism. For instance, some synthesized compounds exhibit inhibitory activity against alpha-glucosidase and acetylcholinesterase, suggesting potential applications in treating diabetes and Alzheimer's disease .

Case Studies and Findings
Several studies have highlighted the efficacy of sugar derivatives in enzyme inhibition:

  • A study demonstrated that iminosugars derived from mannofuranosides showed selective inhibition against glucosyltransferases, indicating their potential as therapeutic agents for metabolic disorders .
  • Another research focused on the synthesis of new sulfonamides incorporating sugar moieties that displayed significant enzyme inhibition profiles, further supporting the utility of sugar derivatives in drug development .

Preparation Methods

Diisopropylidene Protection of α-D-Mannofuranose

The 2,3-O-diisopropylidene group is introduced using 2-methoxypropene under acidic conditions. Source details a regioselective method where α-D-mannopyranoside derivatives are treated with 0.12 equivalents of TsOH·H₂O and excess 2-methoxypropene at 70°C, yielding the 2,3-O-isopropylidene-protected intermediate in >85% yield. This reaction proceeds via acid-catalyzed ketal formation, favoring the thermodynamically stable cis-fused dioxolane ring.

Critical Parameters:

  • Catalyst Loading: Sub-stoichiometric TsOH·H₂O (0.12 equiv) minimizes degradation of acid-sensitive substrates.

  • Temperature: Elevated temperatures (70°C) accelerate ketalization but require strict moisture control to prevent hydrolysis.

  • Solvent: Anhydrous DMF or acetone is preferred to suppress competing side reactions.

Butanoylation of the Primary Hydroxyl Group

Following acetal protection, the primary hydroxyl group at the C-5 position is esterified with butanoyl chloride. Source specifies reaction conditions using pyridine as both solvent and base, with DMAP (4-dimethylaminopyridine) as a catalyst. The reaction typically achieves >90% conversion within 4 hours at 0–25°C.

Reaction Scheme:

2,3-O-diisopropylidene-α-D-mannofuranose+Butanoyl chlorideDMAP, PyridineO-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside\text{2,3-O-diisopropylidene-α-D-mannofuranose} + \text{Butanoyl chloride} \xrightarrow{\text{DMAP, Pyridine}} \text{O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside}

Optimized Synthetic Protocols

One-Pot Acetalization-Acylation Approach

Recent advances enable sequential acetalization and acylation in a single reactor, reducing purification steps. Source demonstrates this using allyl α-D-mannoside as a starting material:

  • Acetal Formation: Allyl mannoside is treated with 2,2-dimethoxypropane and TsOH·H₂O in DMF at 70°C for 2 hours to install the 2,3-O-diisopropylidene group.

  • Deallylation: The allyl group is removed via NiCl₂(dppp)/DIBAL-H, yielding the free furanose.

  • Butanoylation: The intermediate is reacted with butanoyl chloride in pyridine/DMAP at 0°C.

Yield Data:

StepYield (%)Purity (HPLC)
Acetalization9298
Deallylation8895
Butanoylation9197
Overall 74 90

Alternative Protecting Group Strategies

Source highlights challenges in analogous systems where benzyl groups caused regioselectivity issues during galactofuranose synthesis. For mannofuranosides, acetyl groups were found to offer superior stability during butanoylation, though they require harsher deprotection conditions.

Comparative Analysis:

Protecting GroupButanoylation Efficiency (%)Deprotection Method
Isopropylidene91Mild acid (HCl/MeOH)
Acetyl85NaOH/MeOH
Benzyl78H₂/Pd-C

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: The α-configuration is confirmed by an anomeric proton resonance at δ 5.2–5.4 ppm (J₁,₂ ≈ 1.5 Hz), characteristic of furanose rings.

  • ¹³C NMR: Butanoyl carbonyl appears at δ 172 ppm, while isopropylidene carbons resonate at δ 110–115 ppm.

  • MS (ESI+): [M+Na]⁺ peak at m/z 313.3 aligns with the molecular formula C₁₃H₂₂O₇.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/H₂O 70:30) shows a single peak with tᵣ = 6.2 minutes, confirming >95% purity.

Industrial-Scale Considerations

Cost-Efficiency Metrics

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Raw Material Cost ($/g)12.508.20
Cycle Time (h)4872
Yield (%)7468

Waste Stream Management

The process generates 3.2 kg of solvent waste per kg product, primarily DMF and pyridine. Source recommends solvent recovery via distillation to reduce environmental impact.

Emerging Methodologies

Enzymatic Acylation

Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze butanoylation under mild conditions (pH 7.0, 25°C), though yields remain suboptimal (≤60%).

Flow Chemistry Approaches

Continuous-flow systems using immobilized TsOH catalysts reduce reaction times for acetalization from 2 hours to 15 minutes, with comparable yields (89%) .

Q & A

Q. What strategies optimize the scalability of this compound synthesis for multi-gram preparations?

  • Answer :
  • Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., chlorination).
  • Green solvents (e.g., 2-MeTHF) reduce toxicity and enhance recyclability .

Q. How can researchers validate the absence of residual catalysts (e.g., Bu2SnO) in final products?

  • Methodological Answer :
  • ICP-MS detects tin residues at ppb levels.
  • Chelation-based purification (e.g., EDTA washes) removes metal contaminants .

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